Kansuinine B

Descripción general

Descripción

Kansuinine B es un compuesto diterpenoide aislado de las raíces de Euphorbia kansui, una planta que se usa tradicionalmente en la medicina china para tratar el edema, la ascitis y el asma . Este compuesto ha llamado la atención por sus significativas actividades biológicas, incluidas las propiedades antiinflamatorias y antitumorales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Kansuinine B se aísla típicamente del extracto etanólico de raíces de Euphorbia kansui. El proceso de extracción implica una separación guiada por bioensayo, donde el extracto de etanol al 95% se somete a varias técnicas cromatográficas para aislar compuestos puros . La cromatografía líquida de alta resolución (HPLC) y la cromatografía líquida-espectrometría de masas (LC-MS) se utilizan comúnmente para este propósito .

Métodos de Producción Industrial: Actualmente, no existen métodos de producción industrial a gran escala para la this compound. El compuesto se obtiene principalmente mediante la extracción de fuentes naturales, seguida de la purificación utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Kansuinine B experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Halógenos, nucleófilos.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxigenados, mientras que la reducción puede producir diferentes compuestos hidrogenados .

Aplicaciones Científicas De Investigación

La Kansuinine B tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La Kansuinine B ejerce sus efectos a través de varios objetivos y vías moleculares:

Acción Antiinflamatoria: Inhibe la producción de citoquinas y mediadores proinflamatorios, como la interleucina-6 (IL-6) y el óxido nítrico (NO), modulando la actividad de vías de señalización como la vía del factor nuclear-kappa B (NF-κB).

Acción Antitumoral: Induce la apoptosis (muerte celular programada) en las células cancerosas al activar las enzimas caspasas y aumentar la proporción Bax/Bcl-2, lo que promueve la muerte celular.

Comparación Con Compuestos Similares

La Kansuinine B forma parte de un grupo de diterpenoides aislados de Euphorbia kansui, que incluyen:

- Kansuinine A

- Kansuinine C

- Kansuiphorin C

- 3-O-benzoyl-20-deoxyingenol

- 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol

Unicidad: La this compound destaca por sus potentes actividades antiinflamatorias y antitumorales, que son más pronunciadas en comparación con algunos de sus análogos . Su estructura molecular única contribuye a sus actividades biológicas específicas y sus posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

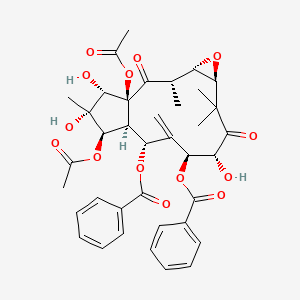

(1,14-diacetyloxy-10-benzoyloxy-9,15,16-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42O14/c1-18-26(50-33(44)22-14-10-8-11-15-22)24-31(48-20(3)39)37(7,47)35(46)38(24,52-21(4)40)29(42)19(2)28-32(49-28)36(5,6)30(43)25(41)27(18)51-34(45)23-16-12-9-13-17-23/h8-17,19,24-28,31-32,35,41,46-47H,1H2,2-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOILMZFESGPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(O2)C(C(=O)C(C(C(=C)C(C3C(C(C(C3(C1=O)OC(=O)C)O)(C)O)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57685-46-8 | |

| Record name | Kansuinin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57685-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.